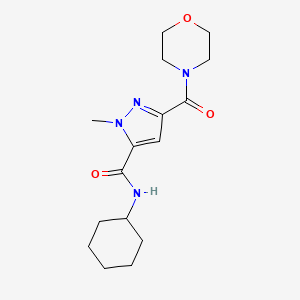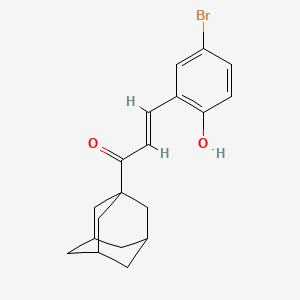![molecular formula C12H18N2O3S B10953899 Ethyl 2-[acetyl(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10953899.png)
Ethyl 2-[acetyl(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[acetyl(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[acetyl(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethyl bromopyruvate with thiourea.
Acetylation: The amino group of the thiazole ring is then acetylated using acetic anhydride to form ethyl 2-[acetylamino]thiazole-4-carboxylate.
Propylation: Finally, the acetylated thiazole compound undergoes propylation using propylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and solvents. Reaction conditions such as temperature, pressure, and reaction time would be carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[acetyl(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and thiazole ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted thiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 2-[acetyl(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of Ethyl 2-[acetyl(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The acetyl and propyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of the target compound.
Ethyl 2-[acetylamino]thiazole-4-carboxylate: An intermediate in the synthetic route.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
Ethyl 2-[acetyl(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl and propyl groups enhances its potential as a pharmacophore and its versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C12H18N2O3S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
ethyl 2-[acetyl(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H18N2O3S/c1-5-7-14(9(4)15)12-13-8(3)10(18-12)11(16)17-6-2/h5-7H2,1-4H3 |
Clé InChI |
ZJGIBCJGTSXAGF-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-(azepan-1-yl)-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10953816.png)
![4-[3-(diethylamino)propyl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10953817.png)
![2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10953823.png)
![Methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B10953847.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B10953853.png)
![4-[(2E)-2-(5-chloro-2-hydroxy-3-methoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B10953871.png)

![methyl 4,5-dimethyl-2-{[({2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B10953881.png)

![ethyl 2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10953892.png)
![2,3,3-Trichloroprop-2-en-1-yl 4-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B10953894.png)
![5-[(2-Methylpropyl)amino]-5-oxopentanoic acid](/img/structure/B10953906.png)
![Methyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10953907.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10953914.png)
